Cas no 2138051-02-0 (4-Tert-butyl-3-[(2-methoxy-2-methylpropyl)(methyl)amino]cyclohexan-1-ol)

4-Tert-butyl-3-[(2-methoxy-2-methylpropyl)(methyl)amino]cyclohexan-1-ol is a tertiary amine-substituted cyclohexanol derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its structure features a sterically hindered tert-butyl group and a methoxy-substituted alkylamino moiety, which may enhance stability and influence reactivity in selective transformations. The compound’s cyclohexanol backbone provides a rigid framework, while the tertiary amine functionality offers opportunities for further derivatization or coordination chemistry. This combination of structural features makes it a candidate for specialized synthetic routes, particularly where steric and electronic modulation is required. Its purity and defined stereochemistry, if specified, are critical for reproducibility in research applications.
4-Tert-butyl-3-[(2-methoxy-2-methylpropyl)(methyl)amino]cyclohexan-1-ol structure
2138051-02-0 structure
Product name:4-Tert-butyl-3-[(2-methoxy-2-methylpropyl)(methyl)amino]cyclohexan-1-ol
CAS No:2138051-02-0
MF:C16H33NO2
MW:271.438725233078
CID:5997230
PubChem ID:165497351

4-Tert-butyl-3-[(2-methoxy-2-methylpropyl)(methyl)amino]cyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2138051-02-0
    • 4-tert-butyl-3-[(2-methoxy-2-methylpropyl)(methyl)amino]cyclohexan-1-ol
    • EN300-1160441
    • 4-Tert-butyl-3-[(2-methoxy-2-methylpropyl)(methyl)amino]cyclohexan-1-ol
    • Inchi: 1S/C16H33NO2/c1-15(2,3)13-9-8-12(18)10-14(13)17(6)11-16(4,5)19-7/h12-14,18H,8-11H2,1-7H3
    • InChI Key: YHZPWYMMHQYENN-UHFFFAOYSA-N
    • SMILES: OC1CCC(C(C)(C)C)C(C1)N(C)CC(C)(C)OC

Computed Properties

  • Exact Mass: 271.251129295g/mol
  • Monoisotopic Mass: 271.251129295g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 32.7Ų

4-Tert-butyl-3-[(2-methoxy-2-methylpropyl)(methyl)amino]cyclohexan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1160441-0.5g
4-tert-butyl-3-[(2-methoxy-2-methylpropyl)(methyl)amino]cyclohexan-1-ol
2138051-02-0
0.5g
$1289.0 2023-06-08
Enamine
EN300-1160441-0.25g
4-tert-butyl-3-[(2-methoxy-2-methylpropyl)(methyl)amino]cyclohexan-1-ol
2138051-02-0
0.25g
$1235.0 2023-06-08
Enamine
EN300-1160441-10.0g
4-tert-butyl-3-[(2-methoxy-2-methylpropyl)(methyl)amino]cyclohexan-1-ol
2138051-02-0
10g
$5774.0 2023-06-08
Enamine
EN300-1160441-0.05g
4-tert-butyl-3-[(2-methoxy-2-methylpropyl)(methyl)amino]cyclohexan-1-ol
2138051-02-0
0.05g
$1129.0 2023-06-08
Enamine
EN300-1160441-0.1g
4-tert-butyl-3-[(2-methoxy-2-methylpropyl)(methyl)amino]cyclohexan-1-ol
2138051-02-0
0.1g
$1183.0 2023-06-08
Enamine
EN300-1160441-1.0g
4-tert-butyl-3-[(2-methoxy-2-methylpropyl)(methyl)amino]cyclohexan-1-ol
2138051-02-0
1g
$1343.0 2023-06-08
Enamine
EN300-1160441-2.5g
4-tert-butyl-3-[(2-methoxy-2-methylpropyl)(methyl)amino]cyclohexan-1-ol
2138051-02-0
2.5g
$2631.0 2023-06-08
Enamine
EN300-1160441-5.0g
4-tert-butyl-3-[(2-methoxy-2-methylpropyl)(methyl)amino]cyclohexan-1-ol
2138051-02-0
5g
$3894.0 2023-06-08

Additional information on 4-Tert-butyl-3-[(2-methoxy-2-methylpropyl)(methyl)amino]cyclohexan-1-ol

4-Tert-butyl-3-[(2-methoxy-2-methylpropyl)(methyl)amino]cyclohexan-1-ol

The compound 4-Tert-butyl-3-[(2-methoxy-2-methylpropyl)(methyl)amino]cyclohexan-1-ol, with the CAS number 2138051-02-0, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with a tert-butyl group, an amino group, and a hydroxyl group. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and material science.

Recent studies have highlighted the importance of this compound in the development of novel therapeutic agents. Researchers have focused on its ability to act as a precursor in the synthesis of bioactive molecules, particularly those with potential anti-inflammatory and analgesic properties. The tert-butyl group, known for its steric hindrance, plays a crucial role in stabilizing the molecule's conformation, which is essential for its biological activity.

The amino group in the molecule is another key feature, as it can participate in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition and binding in biological systems. This makes the compound a promising candidate for use in drug delivery systems and as a building block for more complex molecular architectures.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution, alkylation, and oxidation reactions. The use of advanced catalytic methods has significantly improved the yield and purity of the product, making it more accessible for research and industrial applications.

One of the most exciting developments related to this compound is its role in the creation of bio-inspired materials. Scientists have explored its ability to self-assemble into nanostructures, which could be utilized in the development of sensors, drug delivery vehicles, and smart materials. These applications underscore the importance of understanding the molecule's physical and chemical properties at both macroscopic and microscopic levels.

Furthermore, computational studies have provided valuable insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the molecule exhibits significant conjugation effects due to its amino and hydroxyl groups, which influence its redox properties and reactivity towards electrophiles and nucleophiles.

The hydroxyl group present in the molecule also contributes to its solubility in polar solvents, making it easier to handle in laboratory settings. This property is particularly advantageous in pharmaceutical research, where solubility is often a critical factor in determining a compound's bioavailability.

In conclusion, 4-Tert-butyl-3-[(2-methoxy-2-methylpropyl)(methyl)amino]cyclohexan-1-ol is a multifaceted compound with a wide range of potential applications. Its unique structure, combined with recent advancements in synthetic methods and computational modeling, positions it as an important tool in modern chemistry and pharmacology.

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